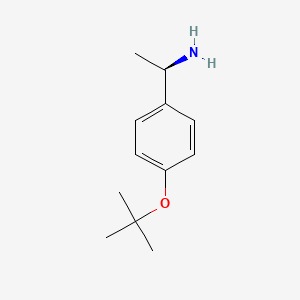
1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions typically involve the use of hydrogen gas or hydride donors.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen and carbon atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide, or other peroxides.
Reduction: Hydrogen gas, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
科学的研究の応用
1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Imidazole: The parent compound of the imidazole family.
1,3-Diazole: Another five-membered ring with two nitrogen atoms.
Benzimidazole: Contains a fused benzene ring with the imidazole ring.
Uniqueness
1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C6H8N2O4 |
|---|---|
分子量 |
172.14 g/mol |
IUPAC名 |
5-(methoxymethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4/c1-12-2-3-4(5(9)10)8-6(11)7-3/h2H2,1H3,(H,9,10)(H2,7,8,11) |
InChIキー |
YXXKOODSNYPWNY-UHFFFAOYSA-N |
正規SMILES |
COCC1=C(NC(=O)N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


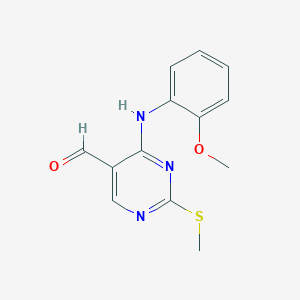
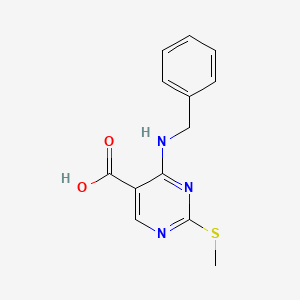
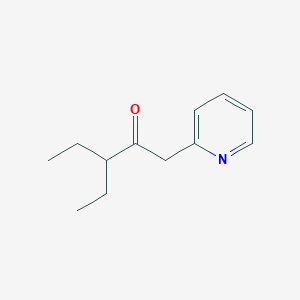

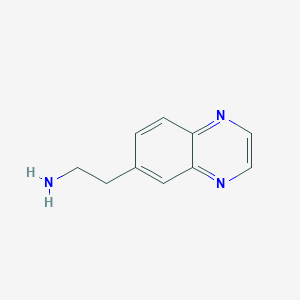
![3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine](/img/structure/B1497506.png)
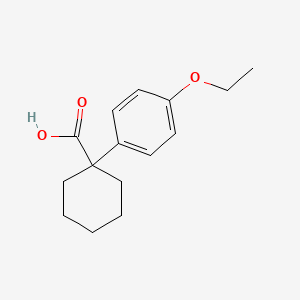
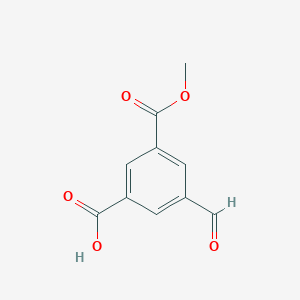
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid](/img/structure/B1497514.png)
![Ethyl 2-(methoxymethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1497520.png)
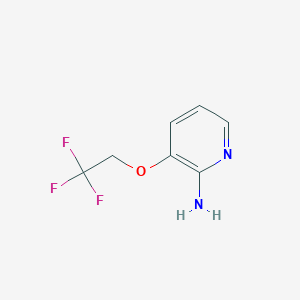
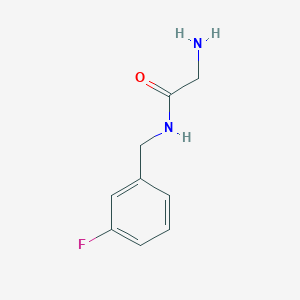
![N-[4-[(4-Amino-2-fluorophenyl)thio]phenyl]acetamide](/img/structure/B1497536.png)
